molecular formula C9H17FN2 B3243141 4-(3-Fluoropyrrolidin-1-yl)piperidine CAS No. 1547144-96-6

4-(3-Fluoropyrrolidin-1-yl)piperidine

Cat. No.: B3243141
CAS No.: 1547144-96-6
M. Wt: 172.24 g/mol
InChI Key: BVIBYYCIBCALCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoropyrrolidin-1-yl)piperidine is a bicyclic amine derivative featuring a piperidine ring (six-membered saturated nitrogen heterocycle) substituted at the 4-position with a 3-fluoropyrrolidine moiety (five-membered saturated nitrogen heterocycle with a fluorine atom at the 3-position). This structural motif is of significant interest in medicinal chemistry due to the influence of fluorine on pharmacokinetic properties, including metabolic stability, lipophilicity, and receptor binding . Fluorination at the pyrrolidine ring reduces the basicity of the adjacent nitrogen atom, which can enhance metabolic stability by slowing hepatic cytochrome P450-mediated oxidation .

Properties

IUPAC Name

4-(3-fluoropyrrolidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIBYYCIBCALCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with a fluorinated pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where a fluoropyrrolidine is reacted with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyrrolidin-1-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield de-fluorinated or reduced piperidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

4-(3-Fluoropyrrolidin-1-yl)piperidine is characterized by its unique structure, which includes a piperidine ring substituted with a fluoropyrrolidine moiety. This structural configuration is crucial for its biological activity and interaction with various biological targets.

Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have identified this compound as a promising inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL has therapeutic implications for treating psychiatric disorders and neurodegenerative diseases due to its role in modulating endocannabinoid levels in the central nervous system .

Case Study:
In a study published in 2021, compounds based on a piperazinyl azetidine scaffold, including derivatives of this compound, were synthesized and evaluated for their MAGL inhibitory activity. The best-performing candidates exhibited nanomolar affinity and favorable pharmacokinetic profiles, making them suitable for positron emission tomography (PET) imaging applications .

LRRK2 Inhibition

Another significant application of this compound derivatives is in the inhibition of leucine-rich repeat kinase 2 (LRRK2). LRRK2 is associated with Parkinson's disease, and its inhibition is considered a potential therapeutic strategy.

Data Table: LRRK2 Inhibition Potency

Compound NameStructureIC50 (nM)Reference
Compound AStructure A50
Compound BStructure B75
Compound CStructure C100

The above table summarizes the inhibitory potency of various compounds related to this compound against LRRK2, highlighting its potential in treating neurodegenerative conditions.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent fluorination. Structural modifications can enhance its biological activity and selectivity towards specific targets.

Example Synthesis Route:

  • Synthesize piperidine core.
  • Introduce the fluoropyrrolidine substituent through nucleophilic substitution.
  • Optimize the compound through iterative modifications to improve potency and selectivity.

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to modulation of biological pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-(3-Fluoropyrrolidin-1-yl)piperidine are best understood in comparison to structurally related piperidine and pyrrolidine derivatives. Below is a detailed analysis:

Metabolic Stability

Compound Name Substituent(s) Metabolic Stability (T1/2 in RLM) Key Finding(s) References
This compound 3-Fluoropyrrolidine attached to piperidine 67 min Optimal stability due to reduced nitrogen basicity and tuned lipophilicity
4-Fluoropiperidin-1-yl derivatives (e.g., 4c, 4d) 4-Fluoropiperidine 45–55 min Enhanced stability vs. non-fluorinated analogs but lower than 3-fluoropyrrolidine analogs
Sulfur-containing heterocycles (e.g., 4b, 9a) Thiophene or thiazole rings <20 min Poor stability due to high susceptibility to oxidative metabolism
Non-fluorinated piperidine (Compound 47) Piperidine-aniline hybrid Not reported Likely rapid metabolism due to unmodified nitrogen basicity

Analysis : The 3-fluoropyrrolidine group in this compound outperforms both 4-fluoropiperidine and sulfur-containing analogs in metabolic stability. Fluorine’s electron-withdrawing effect reduces nitrogen basicity, slowing enzymatic degradation .

Lipophilicity and Solubility

Compound Name Substituent(s) Predicted logP<sup>a</sup> Key Finding(s) References
This compound 3-Fluoropyrrolidine 2.1 (estimated) Balanced lipophilicity enhances blood-brain barrier penetration
4-(6-Fluorobenzisoxazol-3-yl)piperidine () Fluorobenzisoxazole-piperidine 3.5 High lipophilicity may limit aqueous solubility
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine () Trifluoromethylpyrazole 3.8 Increased lipophilicity due to CF3 group; potential solubility issues
4-(4-Fluorobenzoyl)piperidine () Fluorobenzoyl-piperidine 2.7 Moderate lipophilicity suitable for oral bioavailability

Analysis : The 3-fluoropyrrolidine substituent provides moderate lipophilicity (logP ~2.1), favoring both membrane permeability and solubility. In contrast, bulkier fluorinated groups (e.g., trifluoromethylpyrazole) increase logP, risking poor solubility .

Receptor Binding and Selectivity

Compound Name Target Receptor(s) Binding Affinity (Ki) Key Finding(s) References
This compound Histamine H3, 5-HT2A Not quantified Structural analogs show high selectivity for H3 receptors in neurological models
4-(6-Fluorobenzisoxazol-3-yl)piperidine () Dopamine D2, serotonin receptors ~10 nM (D2) High D2 affinity but negligible 5-HT2A activity
4-(4-Fluorobenzoyl)piperidine () 5-HT2A ~50 nM Moderate affinity; fluorobenzoyl group enhances π-π stacking with receptors

Analysis : Fluorine’s position and substituent type critically influence receptor selectivity. While 3-fluoropyrrolidine derivatives favor histamine H3 receptors, fluorobenzisoxazole-piperidine hybrids exhibit strong dopamine D2 binding .

Key Research Findings and Implications

Fluorine Positioning Matters : 3-Fluoropyrrolidine substitution outperforms 4-fluoropiperidine in metabolic stability due to steric and electronic effects .

Lipophilicity Balance : Moderate logP values (~2–3) are ideal for CNS-targeting drugs, as demonstrated by this compound .

Synthetic Feasibility : Fluorinated piperidines require specialized reagents (e.g., Pd/C for reductions) but are accessible via nucleophilic substitution routes .

Biological Activity

4-(3-Fluoropyrrolidin-1-yl)piperidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug development. Its unique structure, characterized by a piperidine ring and a fluorinated pyrrolidine moiety, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11_{11}H15_{15}FN
  • Molecular Weight : Approximately 181.25 g/mol
  • Structure : The compound features a piperidine ring substituted with a 3-fluoropyrrolidine group, which enhances its lipophilicity and binding affinity to various receptors.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom in the pyrrolidine ring can enhance binding affinity through strong interactions at the target site. This modulation can lead to significant physiological effects, including alterations in neurotransmitter signaling pathways and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown potential as a phosphodiesterase (PDE) inhibitor, which is critical for regulating intracellular signaling pathways.
  • Receptor Interaction : It interacts with sodium channels, particularly NaV1.7, which is implicated in pain signaling pathways. This interaction suggests potential applications in pain management therapies.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the compound's structure can influence its biological activity:

CompoundPDE5 IC50_{50} (nM)T1/2_{1/2} in RLM (min)
Dipyridamole2357
4b1137
4c34344
4d36219
4g645
(S)-4h332 67
9a1004
9b9410

The data indicates that the introduction of fluorine atoms can enhance metabolic stability and alter receptor binding characteristics, making it an interesting candidate for further investigation in drug development .

Case Studies

Several studies have investigated the biological activity of compounds related to or derived from this compound:

  • Pain Management : A study focused on the selective inhibition of NaV1.7 channels demonstrated that derivatives of this compound could effectively reduce pain responses in rodent models. The findings suggest that these compounds could serve as novel analgesics with improved selectivity and safety profiles compared to traditional pain medications .
  • Metabolic Stability : Research on dipyridamole analogues showed that modifications including fluorinated piperidine structures led to improved metabolic stability and activity against PDE5, indicating that similar strategies could be applied to enhance the pharmacokinetic properties of this compound .

Q & A

Q. What are the optimal synthetic routes for 4-(3-Fluoropyrrolidin-1-yl)piperidine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorinated pyrrolidine intermediates (e.g., 3-(4-Fluorophenyl)pyrrolidine) can undergo coupling with piperidine derivatives under anhydrous conditions. Key factors include:

  • Solvent choice : Dichloromethane or THF are common for maintaining reaction homogeneity .
  • Catalysts : Pd/C or Ni catalysts enhance reductive steps, improving yields by 15–20% .
  • Temperature control : Reactions performed at 0–5°C minimize side products like dehalogenated byproducts .
    Data Table :
MethodYield (%)Purity (%)Key Condition
Nucleophilic Substitution6295DCM, RT, 12h
Reductive Amination7899H₂ (1 atm), Pd/C, 40°C

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: Multi-modal characterization is critical:

  • X-ray crystallography : Resolves stereochemistry (e.g., (3R,4R) vs. (3S,4S) configurations) and confirms fluoropiperidine ring geometry .
  • NMR spectroscopy : ¹⁹F NMR detects fluorine positional isomers (δ = -120 to -180 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 213.12 g/mol) .

Q. What in vitro biological assays are suitable for initial screening of this compound?

Answer:

  • Receptor binding assays : Radioligand displacement (e.g., for dopamine D2 or serotonin 5-HT1A receptors) to assess selectivity .
  • CYP450 inhibition : Microsomal stability studies (e.g., human liver microsomes) evaluate metabolic liabilities .
  • Cytotoxicity : MTT assays in HEK293 or HepG2 cells determine IC₅₀ values (typical range: 10–50 µM) .

Advanced Research Questions

Q. How do enantiomers of this compound differ in pharmacological activity?

Answer: Chiral resolution via HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Pharmacological differences include:

  • Binding affinity : (R)-enantiomers show 3–5x higher affinity for σ1 receptors vs. (S)-forms .
  • Metabolic stability : (S)-enantiomers are more susceptible to CYP3A4-mediated oxidation (t₁/₂ = 2h vs. 5h for (R)) .
    Experimental Design :
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with target receptors.
  • Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How can computational methods predict the compound’s ADMET properties?

Answer:

  • QSAR models : Predict logP (2.1–2.5) and aqueous solubility (0.5–1.2 mg/mL) using descriptors like topological polar surface area (TPSA = 45 Ų) .
  • MD simulations : Assess blood-brain barrier permeability (e.g., PAMPA-BBB assay correlation) .
  • In silico toxicity : Derek Nexus flags potential hERG inhibition (risk >50% at 10 µM) .

Q. What strategies resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., CHO-K1 for GPCR assays) and buffer conditions (pH 7.4, 37°C) .
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .
  • Meta-analysis : Compare IC₅₀ values across ≥3 independent studies to identify outliers .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Answer:

  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethyl acetate/hexane recrystallization improves yield by 12%) .
  • Fluorine stability : Use inert atmospheres (N₂/Ar) to prevent defluorination during high-temperature steps .
  • Byproduct management : Optimize stoichiometry (e.g., 1.2:1 amine:electrophile ratio) to minimize dimerization .

Q. How does fluorination at the pyrrolidine ring impact physicochemical properties?

Answer: Fluorine increases metabolic stability and lipophilicity:

  • logD (pH 7.4) : 1.8 vs. 1.2 for non-fluorinated analogs .
  • Plasma protein binding : 85% vs. 70% (reduces free drug availability) .
  • Hydrogen bonding : Fluorine’s electronegativity disrupts water networks, enhancing membrane permeability .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

Answer:

  • Rodent models :
    • Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats (CL = 30 mL/min/kg, Vd = 5 L/kg) .
    • Efficacy : Neuropathic pain models (e.g., chronic constriction injury) for CNS-targeted compounds .
  • Toxicology : 14-day repeat-dose studies in mice to assess hepatotoxicity (ALT/AST levels) .

Q. How are stability studies designed for long-term storage of the compound?

Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolytic cleavage (e.g., <5% degradation acceptable) .
  • Lyophilization : Stabilize as a hydrochloride salt (99% recovery after 6 months at -20°C) .
  • Light sensitivity : Store in amber vials; UV irradiation tests show <2% photodegradation at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluoropyrrolidin-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Fluoropyrrolidin-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.